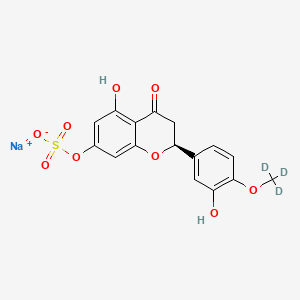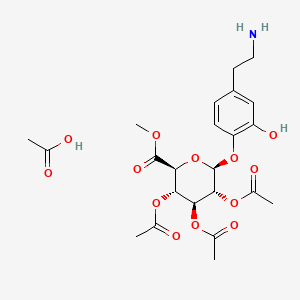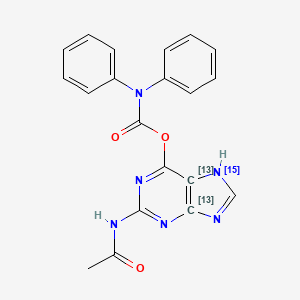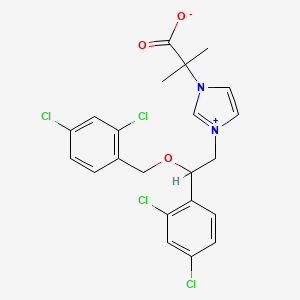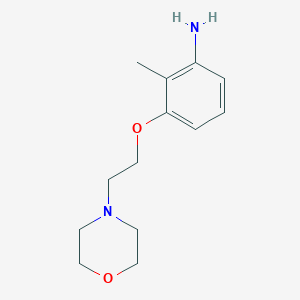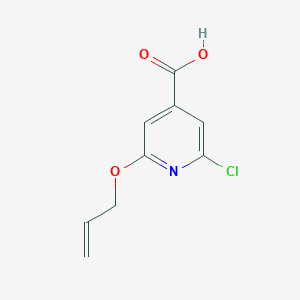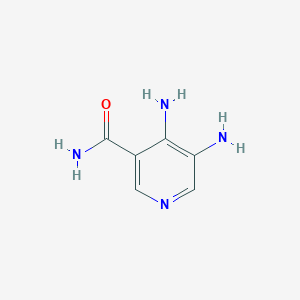
4,5-Diaminopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diaminopyridine-3-carboxamide is a heterocyclic organic compound with the molecular formula C6H8N4O It is a derivative of pyridine, featuring two amino groups at positions 4 and 5, and a carboxamide group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diaminopyridine-3-carboxamide typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 2,3-dichloropyridine.
Amination: The dichloropyridine undergoes nucleophilic substitution with ammonia or an amine to introduce amino groups at positions 4 and 5.
Carboxylation: The intermediate product is then subjected to carboxylation reactions to introduce the carboxamide group at position 3.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
4,5-Diaminopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,5-Diaminopyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-Diaminopyridine-3-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s amino and carboxamide groups play crucial roles in these interactions, forming hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminopyridine: Similar structure but lacks the carboxamide group.
4,5-Diaminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
3,4-Diaminopyridine: Amino groups are at different positions.
Uniqueness
4,5-Diaminopyridine-3-carboxamide is unique due to the presence of both amino groups and a carboxamide group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
4,5-diaminopyridine-3-carboxamide |
InChI |
InChI=1S/C6H8N4O/c7-4-2-10-1-3(5(4)8)6(9)11/h1-2H,7H2,(H2,8,10)(H2,9,11) |
InChI Key |
AKJWTSXLOIMLBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)N)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


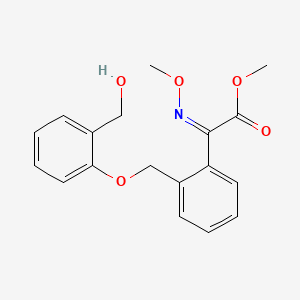
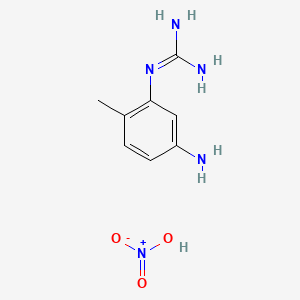
![6-Fluoro-3-[1-bis-[2-(methyl-6,7,8,9-tetrahydropyridol[1,2,a]pyrimidin-4-one-3-yl)ethyl]piperidinium]benzisoxazole Iodide](/img/structure/B13845118.png)
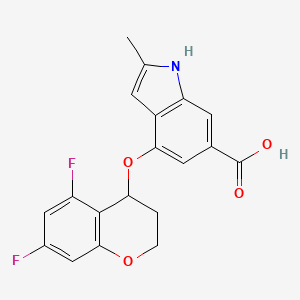
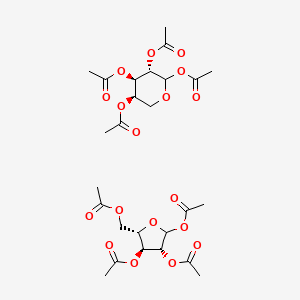
![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)
